ETHYL {[2-(BENZYLCARBAMOYL)PHENYL]CARBAMOYL}FORMATE
Overview
Description
Ethyl ({2-[(benzylamino)carbonyl]phenyl}amino)(oxo)acetate is an organic compound with the molecular formula C12H16N2O3 . This compound is a type of ester, which are known for their wide occurrence in nature and their important commercial uses . Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[2-(BENZYLCARBAMOYL)PHENYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl acetate with benzylamine under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the ester bond . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors . These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency . The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl ({2-[(benzylamino)carbonyl]phenyl}amino)(oxo)acetate undergoes several types of chemical reactions, including:
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, water as the solvent, and elevated temperatures.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride, typically in anhydrous conditions.
Aminolysis: Ammonia or primary/secondary amines, often in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amides.
Scientific Research Applications
Ethyl ({2-[(benzylamino)carbonyl]phenyl}amino)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of ETHYL {[2-(BENZYLCARBAMOYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets and pathways . The ester bond in the compound can undergo hydrolysis, leading to the release of active intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Ethyl ({2-[(benzylamino)carbonyl]phenyl}amino)(oxo)acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While these compounds share similar structural features, ETHYL {[2-(BENZYLCARBAMOYL)PHENYL]CARBAMOYL}FORMATE is unique due to the presence of the benzylamino and carbonyl groups, which confer distinct chemical and biological properties . Other similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Properties
IUPAC Name |
ethyl 2-[2-(benzylcarbamoyl)anilino]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-18(23)17(22)20-15-11-7-6-10-14(15)16(21)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFIYZMUCGNSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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